Dillapiol vs. Apiol and Myristicin: Quantified Selectivity in Aflatoxin G1 Biosynthesis Inhibition
Dillapiol demonstrates superior potency and unique selectivity in inhibiting aflatoxin G1 biosynthesis compared to its structural congeners. In a direct head-to-head comparison against Aspergillus parasiticus, dillapiol achieved an IC50 of 0.15 µM for aflatoxin G1 production without affecting fungal growth or aflatoxin B1 biosynthesis [1]. In contrast, apiol exhibited an IC50 of 0.24 µM, and myristicin required an IC50 of 3.5 µM [1]. This 1.6-fold and 23.3-fold potency advantage, respectively, is compounded by the fact that both apiol and myristicin also inhibit aflatoxin G1 production without impacting growth or B1 biosynthesis, making dillapiol's potency the key differentiator [1].
| Evidence Dimension | IC50 for inhibition of aflatoxin G1 biosynthesis in Aspergillus parasiticus |
|---|---|
| Target Compound Data | 0.15 µM |
| Comparator Or Baseline | Apiol: 0.24 µM; Myristicin: 3.5 µM |
| Quantified Difference | Dillapiol is 1.6x more potent than apiol; 23.3x more potent than myristicin |
| Conditions | Aspergillus parasiticus culture; LC-MS/MS quantification of aflatoxins; 5-day incubation at 28°C |
Why This Matters
For researchers focused on specific inhibition of aflatoxin G1 production (e.g., food safety, post-harvest biocontrol), dillapiol offers a quantifiably more potent and equally selective tool compared to its closest natural analogs, enabling lower effective concentrations and reducing material costs.
- [1] Razzaghi-Abyaneh M, et al. Dillapiol and Apiol as Specific Inhibitors of the Biosynthesis of Aflatoxin G1 in Aspergillus parasiticus. Biosci Biotechnol Biochem. 2007 Sep;71(9):2329-32. doi: 10.1271/bbb.70264. View Source
